molecular formula C9H11NO3 B1375636 Methyl 2-hydroxy-3-(methylamino)benzoate CAS No. 98996-47-5

Methyl 2-hydroxy-3-(methylamino)benzoate

Cat. No. B1375636
CAS RN: 98996-47-5
M. Wt: 181.19 g/mol
InChI Key: BABRGRHEVUTHMM-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-3-(methylamino)benzoate” is a chemical compound with the molecular formula C9H11NO3 . It is a volatile component found in certain mango cultivars . It has a fruity, musty, sweet, neroli, powdery, and phenolic wine odor .


Physical And Chemical Properties Analysis

“Methyl 2-(methylamino)benzoate” has a melting point of 17-19 °C, a boiling point of 256 °C, and a density of 1.126 g/mL at 25 °C . It is miscible in all proportions with ethanol 96%, DMSO, and diethyl ether . Its water solubility is 329.792mg/L at 30℃ .

Scientific Research Applications

  • Thermophysical Property Data Analysis

    • Field : Physical Chemistry
    • Application : Methyl 2-hydroxybenzoate, also known as methyl salicylate, has been studied for its thermophysical properties . These properties are critical in various scientific and industrial applications, including chemical engineering and material science.
    • Methods : The study involved the use of various experimental techniques to measure properties such as boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, refractive index, surface tension, viscosity, and thermal conductivity .
    • Results : The data obtained provides valuable insights into the behavior of this compound under various conditions, which can be useful in its applications in different fields .
  • Catalytic Hydrogenation

    • Field : Organic Chemistry
    • Application : Methyl benzoate, a related compound, has been used as a raw material in the synthesis of benzaldehyde through a one-step catalytic hydrogenation process . Benzaldehyde is widely used in food, medicine, and cosmetics.
    • Methods : The study involved the use of manganese-based catalysts prepared using the precipitation-impregnation method . The catalysts were characterized using techniques such as X-ray diffraction (XRD), N2 physical adsorption, Fourier transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), H2 temperature programmed reduction (H2-TPR), and NH3 temperature-programmed desorption (NH3-TPD) .
    • Results : The optimized reaction temperature was found to be 360 °C. Under these conditions, the catalyst demonstrated impressive results: a conversion rate of 87.90% and a benzaldehyde selectivity of 86.1% .

Safety And Hazards

“Methyl 2-(methylamino)benzoate” is classified as a combustible liquid, harmful if swallowed, and harmful to aquatic life . It is advised to avoid ingestion and inhalation, and to keep containers tightly closed in a cool, well-ventilated place .

properties

IUPAC Name

methyl 2-hydroxy-3-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-7-5-3-4-6(8(7)11)9(12)13-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABRGRHEVUTHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-3-(methylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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